acetyl-3(S)-pyridin-3-yl-beta-alanine

Description

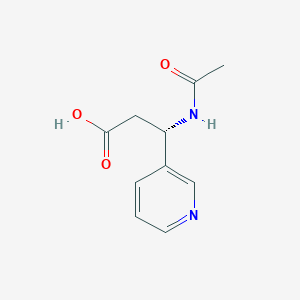

Acetyl-3(S)-pyridin-3-yl-beta-alanine is a synthetic or semi-synthetic compound featuring a beta-alanine backbone modified with a pyridin-3-yl group at the 3(S)-position and an acetyl moiety. This structure combines a non-proteinogenic amino acid (beta-alanine) with a pyridine ring, a heterocyclic aromatic system common in bioactive molecules.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(3S)-3-acetamido-3-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-9(5-10(14)15)8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |

InChI Key |

XQZMKWNRWFUZLU-VIFPVBQESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1 |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine-Containing Derivatives

Pyridine derivatives are widely studied for their pharmacological and chemical properties. A key analog is N-(3-Hydroxypyridin-2-yl)acetamide (CAS 31354-48-0), which shares a pyridine ring and acetyl group but lacks the beta-alanine backbone.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Acetyl-3(S)-pyridin-3-yl-beta-alanine | Not provided | C₁₀H₁₂N₂O₃* | ~208.21 (calculated) | Beta-alanine chain, 3(S)-pyridin-3-yl, acetyl group |

| N-(3-Hydroxypyridin-2-yl)acetamide | 31354-48-0 | C₇H₈N₂O₂ | 152.15 | Acetamide linked to pyridine, no amino acid backbone |

*Inferred from IUPAC name.

This difference may affect solubility and receptor binding .

3(S)-Acetylated Hydroxyproline Analogs

Acetyl-3(S)Hyp-O-methyl ester (from collagen studies) shares the 3(S)-acetylated configuration. While hydroxyproline (Hyp) is a cyclic imino acid, the target compound’s beta-alanine backbone is linear.

| Property | This compound | Acetyl-3(S)Hyp-O-Methyl Ester |

|---|---|---|

| Backbone | Linear beta-alanine | Cyclic hydroxyproline |

| Conformation | Flexible | Favors down puckered ring* |

| Biological Context | Unknown | Collagen stability |

Acetylated Natural Products

Compounds like aesculiside D (a triterpenoid) and 4’-acetyl-3’-isobutyroyloxymarmesin (a coumarin) illustrate acetylation’s role in modifying bioactivity. However, their macrocyclic or polycyclic frameworks differ starkly from the target compound’s linear structure.

| Compound | Class | Acetylation Site | Reported Activity |

|---|---|---|---|

| Aesculiside D | Triterpenoid | C-21 | Cytotoxic (cell lines)* |

| 4’-Acetyl-3’-isobutyroyloxymarmesin | Coumarin | C-4’ | Cytotoxic (under study)* |

| This compound | Modified amino acid | Beta-alanine N-terminus | Unknown |

*Cytotoxicity data from plant extracts .

Acetylation in natural products often enhances lipophilicity and membrane permeability. The target compound’s acetylation may similarly influence its pharmacokinetics, but empirical data are lacking.

Research Findings and Gaps

- Structural Insights : The 3(S) configuration in acetylated compounds (e.g., hydroxyproline derivatives) is critical for stabilizing specific conformations, suggesting that the target compound’s stereochemistry could modulate its interactions .

- Synthetic Accessibility : Pyridine derivatives like N-(3-hydroxypyridin-2-yl)acetamide are commercially available, hinting at feasible synthetic routes for the target compound .

- Biological Potential: While acetylated natural products show cytotoxicity, the target compound’s bioactivity remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.